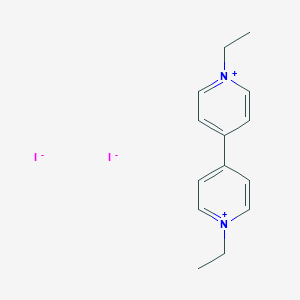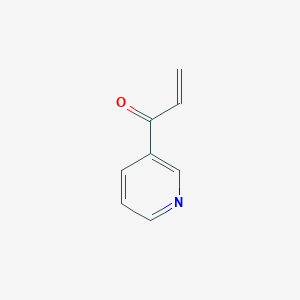
Ethyl viologen diiodide
Vue d'ensemble
Description
Ethyl viologen diiodide is a chemical compound that serves as an electrolyte to conduct cyclic voltammetry to investigate the kinetic process of the redox targeting reactions .
Synthesis Analysis
The synthesis of Ethyl viologen diiodide involves the reactions of Zn(NO3)2$6H2O with polycarboxylic acids in the presence of methyl viologen iodide ([MV]I2) in DMF. This reaction gives anionic frameworks with methyl viologen species incorporated as counter-ions .Molecular Structure Analysis
The molecular structure of Ethyl viologen diiodide is represented by the empirical formula C14H18I2N2. It has a molecular weight of 468.12 .Chemical Reactions Analysis
Ethyl viologen diiodide is used in cyclic voltammetry to investigate the kinetic process of redox targeting reactions .Physical And Chemical Properties Analysis
Ethyl viologen diiodide is a powder with a molecular weight of 468.12. It has a melting point of 275 °C (dec.) (lit.) .Applications De Recherche Scientifique
Electrolyte in Cyclic Voltammetry
Ethyl viologen diiodide is used as an electrolyte to conduct cyclic voltammetry, which is a type of electrochemical analysis used to study the redox (reduction-oxidation) behavior of various compounds. This application is crucial for investigating the kinetic processes of redox targeting reactions .
Internal Standard in High-Performance Liquid Chromatography
It has been utilized as an internal standard in the analysis of paraquat and diquat in serum using high-performance liquid chromatography (HPLC), a technique for separating, identifying, and quantifying compounds in a mixture .
Redox Shuttle in Energy Storage
Ethyl viologen diiodide acts as a novel dual redox shuttle for energy storage systems. It can improve the performance of both positive and negative electrodes simultaneously through the redox behavior of iodide and 1,1ʹ-diethyl-4,4ʹ-bipyridinium ions .
Switchable Metal–Organic Frameworks (MOFs)
This compound is involved in the creation of switchable metal–organic frameworks. These are structures that can change their properties in response to external stimuli, such as light or electric fields, making them useful for various applications including gas storage and separation .
Electrochromic Materials and Devices
Viologen compounds, including ethyl viologen diiodide, are key components in electrochromic materials and devices. These materials change color when an electric charge is applied, which can be used for smart windows, displays, and other applications .
Functional Organic Materials
Due to its unique electrochromic and radical-rich features under redox manipulation, ethyl viologen diiodide is also significant in the synthesis of functional organic materials. These materials have applications ranging from biosensing to localized conjugation .
Mécanisme D'action
Target of Action
Ethyl viologen diiodide primarily targets metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a significant focus of research in the field of inorganic chemistry due to their relative ease of functionalisation .
Mode of Action
The compound interacts with its targets through a process known as redox targeting reactions . In these reactions, Ethyl viologen diiodide serves as an electrolyte to conduct cyclic voltammetry . This process involves the transfer of electrons between chemical species, leading to changes in the oxidation states of atoms within the species .
Biochemical Pathways
The biochemical pathways affected by Ethyl viologen diiodide are primarily related to the formation of metal-organic frameworks . The compound is incorporated as counter-ions in the formation of these frameworks . The resulting products contain the radical cation [MV]c + .
Result of Action
The primary result of Ethyl viologen diiodide’s action is the formation of metal-organic frameworks . These frameworks can be switchable, meaning they can change states under different conditions . The compound’s action leads to the formation of products that contain the radical cation [MV]c + .
Action Environment
The action, efficacy, and stability of Ethyl viologen diiodide are influenced by environmental factors such as temperature and exposure to air . For instance, reactions carried out at different temperatures yield products with different properties . Additionally, the radical cation in the bdc-containing products is rapidly oxidised to the dication on exposure to air .
Orientations Futures
Viologen-based materials, including Ethyl viologen diiodide, have received persistent attention due to their structural versatility and property tunability. They are major active components for most of the marketed electrochromic devices. Extensive efforts have been made to design and synthesize different types of viologen-based materials with enhanced properties .
Propriétés
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJDSANDCPCLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562086 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide | |
CAS RN |
1983-61-5 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl Viologen Diiodide (EVI2) enhance the performance of energy storage systems, specifically in the context of redox flow batteries?
A1: EVI2 acts as a redox mediator in redox flow batteries, facilitating electron transfer during charge and discharge cycles. [] In a study published by Wang et al., EVI2 was combined with Prussian blue (PB) in a novel redox flow battery design. [] The researchers found that EVI2 effectively mediates redox reactions with both the I−/I3− electrolyte and PB. This interaction allows for higher energy density (up to 117 Wh/L) and efficient cycling performance compared to systems without EVI2. []
Q2: What is the mechanism behind EVI2's ability to regenerate iodide ions (I–) in the presence of Prussian blue, and why is this significant for solar rechargeable batteries?
A2: EVI2, in its reduced state, can donate electrons to triiodide ions (I3−), converting them back to iodide ions (I−). [] This regeneration of I− is crucial for the continuous operation of dye-sensitized solar cells, which typically use I−/I3− as the redox electrolyte. [] Prussian blue, acting as a cathode material, facilitates the reduction of EVI2, thus enabling the continuous regeneration of I− and ensuring a stable electrolyte concentration for efficient solar energy conversion. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)